cis-Ethyl 4-aminocinnamate
CAS No.: 331734-33-9
Cat. No.: VC17515265
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 331734-33-9 |
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Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | ethyl (Z)-3-(4-aminophenyl)prop-2-enoate |
Standard InChI | InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5- |
Standard InChI Key | NRPMBSHHBFFYBF-YVMONPNESA-N |
Isomeric SMILES | CCOC(=O)/C=C\C1=CC=C(C=C1)N |
Canonical SMILES | CCOC(=O)C=CC1=CC=C(C=C1)N |
Introduction
Chemical Identity and Structural Characteristics
cis-Ethyl 4-aminocinnamate, systematically named ethyl (2Z)-3-(4-aminophenyl)prop-2-enoate, possesses the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . The compound’s structure features a benzene ring substituted with an amino group at the para position, linked via a cis-configured double bond to an ethyl ester moiety (Figure 1). This stereochemistry distinguishes it from the more commonly reported trans-isomer (ethyl (2E)-3-(4-aminophenyl)acrylate), which exhibits distinct reactivity and physical properties .
Key Structural Attributes:
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Double-bond configuration: Z (cis) geometry, critical for intramolecular interactions.
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Functional groups: Aromatic amine (electron-donating) and ester (electron-withdrawing), enabling diverse reactivity.
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Conjugation: Extended π-system across the benzene ring, double bond, and ester group, influencing electronic spectra .
Synthesis and Stereoselective Production
General Synthetic Routes
While explicit protocols for the cis-isomer are scarce, its synthesis likely involves stereocontrolled approaches starting from 4-nitrocinnamic acid derivatives:
Challenges in Isomer Isolation
Applications in Scientific Research
Organic Synthesis Intermediate
cis-Ethyl 4-aminocinnamate serves as a building block in:
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Peptide mimetics: The aromatic amine participates in coupling reactions to form amide bonds.
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Polymer chemistry: As a monomer for conjugated polymers, leveraging its extended π-system for electronic applications .
Hazard | Precautionary Measures |
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Skin irritation (H315) | Use nitrile gloves; avoid contact |
Eye irritation (H319) | Wear safety goggles |
Respiratory tract irritation (H335) | Use in fume hood |
Disposal and Environmental Impact
Incinerate at controlled facilities to prevent amine release into ecosystems. The compound’s persistence and toxicity in aquatic environments remain unstudied, warranting caution .
Future Research Directions
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Stereoselective Synthesis: Developing catalysts or conditions favoring cis-isomer formation.
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Structure-Activity Relationships: Correlating the cis-configuration with biological or material properties.
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Advanced Characterization: Elucidating crystal structures and spectroscopic signatures for quality control.
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